molecular formula C15H15NO5S B2356137 3-[(4-Methoxyphenyl)sulfamoyl]-4-methylbenzoic acid CAS No. 325721-47-9

3-[(4-Methoxyphenyl)sulfamoyl]-4-methylbenzoic acid

Cat. No.: B2356137
CAS No.: 325721-47-9
M. Wt: 321.35
InChI Key: DZAQEXJIYVGGBH-UHFFFAOYSA-N
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Description

3-[(4-Methoxyphenyl)sulfamoyl]-4-methylbenzoic acid is a sulfonamide-based compound with the molecular formula C15H15NO5S and a molecular weight of 321.35 g/mol . This compound is known for its potential biological applications and has been extensively investigated in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methoxyphenyl)sulfamoyl]-4-methylbenzoic acid typically involves the reaction of 4-methoxyaniline with 4-methylbenzenesulfonyl chloride under basic conditions to form the sulfonamide intermediate. This intermediate is then subjected to further reactions to introduce the carboxylic acid group at the para position of the benzene ring .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methoxyphenyl)sulfamoyl]-4-methylbenzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-[(4-Hydroxyphenyl)sulfamoyl]-4-methylbenzoic acid.

    Reduction: Formation of 3-[(4-Methoxyphenyl)amino]-4-methylbenzoic acid.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-[(4-Methoxyphenyl)sulfamoyl]-4-methylbenzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(4-Methoxyphenyl)sulfamoyl]-4-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The exact pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3-Methoxyphenyl)sulfamoyl]-4-methylbenzoic acid
  • 3-[(4-Methoxyphenyl)(methyl)sulfamoyl]benzoic acid

Uniqueness

3-[(4-Methoxyphenyl)sulfamoyl]-4-methylbenzoic acid is unique due to its specific substitution pattern and the presence of both a methoxy group and a sulfonamide group on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-[(4-methoxyphenyl)sulfamoyl]-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5S/c1-10-3-4-11(15(17)18)9-14(10)22(19,20)16-12-5-7-13(21-2)8-6-12/h3-9,16H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZAQEXJIYVGGBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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